7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Mechanism of Action
Target of Action
Quinazoline and triazoloquinazoline derivatives are known to interact with a variety of biological targets. They have been studied for their potential antiviral, antibacterial, anti-inflammatory, and anticancer activities . .
Mode of Action
The mode of action of these compounds would depend on their specific targets. For instance, some quinazoline derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of these compounds. For example, if a compound targets an enzyme involved in DNA replication, it could affect the DNA synthesis pathway .
Result of Action
The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. For example, if a compound inhibits a key enzyme in a cellular pathway, it could result in the disruption of that pathway and potentially lead to cell death .
Preparation Methods
The synthesis of 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves several key steps. One common method includes the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . Other synthetic routes may involve Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods typically optimize these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclization: Formation of triazole rings through cyclization reactions involving azides and alkynes.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.
Medicine: Explored for its anti-inflammatory and anti-bacterial properties.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Erlotinib: Used for treating lung and pancreatic cancers.
Gefitinib: Another anti-cancer agent targeting the epidermal growth factor receptor (EGFR).
Prazosin: Used for treating benign prostatic hyperplasia and post-traumatic stress disorder.
Properties
IUPAC Name |
7-chloro-N-(2-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-5-6-12-9(7-8)15(24)20-14-13(21-22-23(12)14)16(25)19-11-4-2-1-3-10(11)18/h1-7,22H,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYTFRRSDTJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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